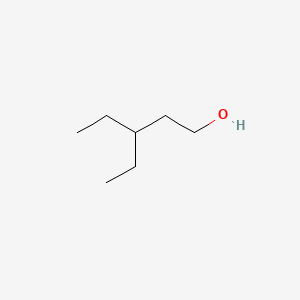

3-Ethylpentan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-ethylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-3-7(4-2)5-6-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEFUHVVWJONKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348845 | |

| Record name | 3-ethylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66225-51-2 | |

| Record name | 3-ethylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Ethylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylpentan-1-ol is a primary alcohol with a branched hydrocarbon chain. As a member of the alcohol family, its hydroxyl (-OH) group dictates many of its chemical and physical characteristics. This technical guide provides a comprehensive overview of the known properties of this compound, detailed experimental protocols for their determination, and a logical workflow for the characterization of such a compound.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its application in chemical synthesis, as a solvent, or in other research and development contexts.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆O | [1][2] |

| Molecular Weight | 116.20 g/mol | [1][2] |

| CAS Number | 66225-51-2 | [1][2] |

| Appearance | Liquid (at standard conditions) | |

| Density | 0.8±0.1 g/cm³ | |

| Boiling Point | 161.3 ± 8.0 °C at 760 mmHg | |

| Melting Point | Not available | |

| Flash Point | 61.8 ± 6.5 °C | |

| Vapor Pressure | 0.8 ± 0.6 mmHg at 25°C | |

| Refractive Index | 1.421 |

Solubility

| Solvent | Solubility |

| Water | Slightly soluble |

| Alcohol | Soluble |

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the carbon bearing the hydroxyl group, the methylene and methyl protons of the ethyl groups, and the protons of the pentyl chain. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom.

-

¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in a different chemical environment.[1] The carbon attached to the hydroxyl group will be shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For alcohols, the molecular ion peak may be weak or absent.[3] Common fragmentation patterns for alcohols include the cleavage of the C-C bond adjacent to the oxygen atom and the loss of a water molecule.[3][4][5]

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of this compound.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to the thermometer and immersed in the Thiele tube or oil bath.

-

The apparatus is heated gently and uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

-

Pycnometer or graduated cylinder

-

Analytical balance

Procedure:

-

The mass of the clean, dry pycnometer or graduated cylinder is accurately measured.

-

A known volume of this compound is added to the container.

-

The total mass of the container and the liquid is measured.

-

The mass of the liquid is determined by subtraction.

-

The density is calculated by dividing the mass of the liquid by its volume.

Determination of Solubility (Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of the solute in a given solvent at a specific temperature.

Apparatus:

-

Flasks with stoppers

-

Shaking incubator or magnetic stirrer

-

Analytical balance

-

Filtration apparatus

-

Analytical instrument for concentration measurement (e.g., GC, HPLC, or UV-Vis spectrophotometer)

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

-

The flask is sealed and placed in a shaking incubator at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is carefully separated from the excess undissolved solute by filtration.

-

The concentration of this compound in the filtrate is determined using a suitable and calibrated analytical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

Pipettes

Procedure:

-

A small amount of this compound (typically 5-25 mg for ¹H NMR) is dissolved in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a clean, dry vial.

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the NMR spectrometer.

-

The spectrometer is tuned, and the magnetic field is shimmed to achieve homogeneity.

-

The NMR spectrum is acquired according to the instrument's standard operating procedures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the components of a sample and determine the mass-to-charge ratio of the analyte and its fragments.

Apparatus:

-

Gas chromatograph coupled to a mass spectrometer

-

Appropriate GC column (polar or non-polar)

-

Syringe for sample injection

Procedure:

-

The GC-MS instrument is set up with an appropriate method, including oven temperature program, carrier gas flow rate, and mass spectrometer parameters.

-

A small, diluted sample of this compound is injected into the GC inlet.

-

The sample is vaporized and carried through the GC column by the carrier gas, where it is separated from any impurities.

-

The separated components elute from the column and enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrometer detects the mass-to-charge ratio of the ions, producing a mass spectrum.

Signaling Pathways and Biological Activity

A search of the available scientific literature did not reveal any specific studies detailing the involvement of this compound in biological signaling pathways or any significant biological activities. As a simple aliphatic alcohol, it is not expected to have specific receptor-mediated signaling effects. Its biological effects are more likely to be related to its properties as a solvent and its potential to disrupt cell membranes at high concentrations.

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the physicochemical characterization of a chemical compound.

References

- 1. This compound | C7H16O | CID 641005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 66225-51-2 | this compound - Moldb [moldb.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organic chemistry - Mass Spectra: 1-pentanol vs 3-pentanol - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 3-Ethylpentan-1-ol: IUPAC Nomenclature and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethylpentan-1-ol, focusing on its IUPAC nomenclature, chemical structure, and physical properties. It is intended for an audience with a strong background in organic chemistry, such as researchers, scientists, and professionals in the field of drug development.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For alcohols, the nomenclature is determined by identifying the longest carbon chain containing the hydroxyl (-OH) group and numbering the chain to give the hydroxyl group the lowest possible locant.

The correct IUPAC name for the compound is This compound .[1]

Structure: The chemical structure consists of a five-carbon parent chain (pentane). An ethyl group (-CH₂CH₃) is attached to the third carbon atom, and a hydroxyl group (-OH) is attached to the first carbon atom.

The structure can be represented two-dimensionally as:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 116.20 g/mol | [1][2][3] |

| Density | 0.8±0.1 g/cm³ | [2] |

| Boiling Point | 161.3±8.0 °C at 760 mmHg | [2] |

| Flash Point | 61.8±6.5 °C | [2] |

| Polar Surface Area | 20.23 Ų | [2] |

| LogP (Octanol-Water Partition Coefficient) | 2.29 | [2] |

| CAS Number | 66225-51-2 | [1][2] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not prominently available in the reviewed scientific literature. However, a plausible and common synthetic strategy for preparing a primary alcohol such as this would be the hydroboration-oxidation of the corresponding alkene, 3-ethyl-1-pentene.

Conceptual Synthetic Workflow:

-

Reaction: 3-ethyl-1-pentene is reacted with a borane reagent, such as borane-tetrahydrofuran complex (BH₃-THF), in an anhydrous ether solvent. This forms a trialkylborane intermediate through an anti-Markovnikov addition of the borane across the double bond.

-

Oxidation: The trialkylborane intermediate is then oxidized in situ using a mixture of hydrogen peroxide (H₂O₂) and an aqueous base, typically sodium hydroxide (NaOH).

-

Workup and Purification: The reaction mixture is worked up to separate the organic product from the inorganic byproducts. This typically involves extraction with an organic solvent, followed by washing and drying. The final product, this compound, is then purified, usually by distillation.

It is crucial for researchers to consult specialized synthetic chemistry literature and databases to develop a specific, optimized, and safe laboratory protocol for this transformation.

Visualization of IUPAC Nomenclature Logic

The following diagram illustrates the logical workflow for determining the IUPAC name of this compound, adhering to the systematic rules of chemical nomenclature.

Caption: Logical workflow for the IUPAC naming of this compound.

References

Synthesis and Preparation of 3-Ethylpentan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3-Ethylpentan-1-ol, a valuable alcohol in organic synthesis and as a building block in the development of novel chemical entities. This document details two principal methods: the hydroboration-oxidation of 3-ethyl-1-pentene and the reduction of 3-ethylpentanoic acid.

This guide presents detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows to assist researchers in the practical application of these methodologies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is provided below for reference.

| Property | Value |

| Molecular Formula | C₇H₁₆O |

| Molecular Weight | 116.20 g/mol [1] |

| CAS Number | 66225-51-2[1] |

| Appearance | Not specified, likely a liquid |

| Boiling Point | Not specified |

| Density | Not specified |

| Solubility | Not specified |

Synthetic Pathways

Two primary and reliable synthetic pathways for the preparation of this compound are outlined below. Each method offers distinct advantages and involves different starting materials and reaction conditions.

Hydroboration-Oxidation of 3-Ethyl-1-pentene

This two-step method is a cornerstone of organic synthesis for the anti-Markovnikov hydration of alkenes, providing a regioselective route to primary alcohols from terminal alkenes.[2] The reaction proceeds via a syn-addition of a borane reagent across the double bond, followed by oxidation to replace the boron atom with a hydroxyl group.[2][3][4]

Reaction Scheme:

3-ethyl-1-pentene → (Hydroboration) → Tri(3-ethylpentyl)borane → (Oxidation) → this compound

A variety of borane reagents can be utilized, with the borane-tetrahydrofuran complex (BH₃•THF) being a common and commercially available option.[5] The oxidation step is typically achieved using hydrogen peroxide in an alkaline solution.[6]

Logical Workflow for Hydroboration-Oxidation:

Caption: Workflow for the synthesis of this compound via hydroboration-oxidation.

Reduction of 3-Ethylpentanoic Acid

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently carrying out this conversion.[7][8][9] The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by a careful aqueous workup to neutralize the reactive aluminum species and protonate the resulting alkoxide.[7]

Reaction Scheme:

3-Ethylpentanoic Acid --(1. LiAlH₄, Dry Ether; 2. H₃O⁺ workup)--> this compound

Due to the high reactivity of LiAlH₄ with water and other protic solvents, stringent anhydrous conditions are necessary for a successful and safe reaction.[7]

Logical Workflow for Reduction:

Caption: Workflow for the synthesis of this compound via reduction of 3-ethylpentanoic acid.

Quantitative Data Summary

The following table summarizes the expected yields and purity for the synthesis of this compound via the described methods. The data is based on general procedures for these reaction types and available information for analogous transformations.

| Synthesis Method | Starting Material | Key Reagents | Expected Yield | Reported Purity |

| Hydroboration-Oxidation | 3-Ethyl-1-pentene | 1. BH₃•THF2. H₂O₂, NaOH | ~90% (based on similar terminal alkenes) | >95% (commercially available standard)[10] |

| Reduction | 3-Ethylpentanoic Acid | 1. LiAlH₄2. H₃O⁺ | Generally high, >85% | High, dependent on purification |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These protocols are adapted from established general procedures and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Hydroboration-Oxidation of 3-Ethyl-1-pentene

This protocol is based on the general procedure for the hydroboration-oxidation of terminal alkenes.[5][11]

Materials:

-

3-Ethyl-1-pentene

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Sodium hydroxide (3 M aqueous solution)

-

Hydrogen peroxide (30% aqueous solution)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen inlet

-

Syringes

-

Separatory funnel

Procedure:

-

Hydroboration:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 3-ethyl-1-pentene.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a 1 M solution of borane-tetrahydrofuran complex in THF via syringe while maintaining the temperature at 0 °C. The amount of borane should be approximately one-third of the molar amount of the alkene.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Oxidation:

-

Cool the reaction mixture back to 0 °C.

-

Carefully and slowly add the 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide. Caution: The addition of hydrogen peroxide is exothermic and should be done slowly to control the temperature.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The mixture may be gently warmed to 50 °C to ensure complete oxidation.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by fractional distillation under reduced pressure.

-

Protocol 2: Reduction of 3-Ethylpentanoic Acid with LiAlH₄

This protocol is based on the general procedure for the reduction of carboxylic acids using lithium aluminum hydride.[12][13]

Materials:

-

3-Ethylpentanoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

10% Sulfuric acid (aqueous solution) or employ a Fieser workup[13]

-

Anhydrous sodium sulfate

-

Round-bottom flask with a magnetic stir bar and reflux condenser

-

Dropping funnel

-

Septum and nitrogen inlet

-

Heating mantle

-

Separatory funnel

Procedure:

-

Reduction:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a suspension of lithium aluminum hydride in anhydrous diethyl ether.

-

In a separate flask, dissolve 3-ethylpentanoic acid in anhydrous diethyl ether.

-

Transfer the solution of 3-ethylpentanoic acid to a dropping funnel and add it dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux. Caution: The reaction is highly exothermic and generates hydrogen gas.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to ensure complete reduction.

-

-

Work-up (Fieser Method): [13]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

For every 'x' grams of LiAlH₄ used, slowly and carefully add 'x' mL of water.

-

Then, add 'x' mL of 15% aqueous sodium hydroxide solution.

-

Finally, add '3x' mL of water.

-

Remove the ice bath and stir the mixture vigorously for 30 minutes until a white, granular precipitate forms.

-

-

Isolation and Purification:

-

Filter the mixture to remove the aluminum salts and wash the precipitate with diethyl ether.

-

Combine the filtrate and the ether washings.

-

Dry the combined organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by fractional distillation under reduced pressure.

-

Conclusion

The synthesis of this compound can be effectively achieved through two primary methods: the hydroboration-oxidation of 3-ethyl-1-pentene and the reduction of 3-ethylpentanoic acid. The choice of method will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project. The hydroboration-oxidation route offers excellent regioselectivity for the preparation of the primary alcohol from the corresponding terminal alkene. The reduction of the carboxylic acid with lithium aluminum hydride provides a direct and generally high-yielding route from a readily available starting material. Both methods, when performed with care and adherence to established laboratory safety practices, are reliable for the preparation of this compound for further applications.

References

- 1. This compound | C7H16O | CID 641005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Alkene hydroboration - Visualize Organic Chemistry [visualizeorgchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 66225-51-2 | this compound - Moldb [moldb.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. ch.ic.ac.uk [ch.ic.ac.uk]

- 13. Workup [chem.rochester.edu]

Spectroscopic Profile of 3-Ethylpentan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethylpentan-1-ol, a valuable chemical intermediate. The document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. A logical workflow for spectroscopic analysis is also presented to guide researchers in their analytical endeavors.

Data Presentation

Due to the limited availability of public experimental spectra for this compound, the following tables summarize the predicted and expected spectroscopic data based on its chemical structure and established principles of spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | Triplet | 2H | -CH₂-OH (a) |

| ~1.5 | Multiplet | 2H | -CH₂-CH₂OH (b) |

| ~1.4 | Multiplet | 1H | -CH(CH₂CH₃)₂ (c) |

| ~1.3 | Multiplet | 4H | -CH(CH₂CH₃)₂ (d) |

| ~0.9 | Triplet | 6H | -CH₂CH₃ (e) |

| Variable | Singlet (broad) | 1H | -OH |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~63 | CH₂ | -CH₂-OH (a) |

| ~42 | CH | -CH(CH₂CH₃)₂ (c) |

| ~38 | CH₂ | -CH₂-CH₂OH (b) |

| ~25 | CH₂ | -CH(CH₂CH₃)₂ (d) |

| ~11 | CH₃ | -CH₂CH₃ (e) |

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3600-3200 | Strong, Broad | O-H Stretch | Alcohol |

| 2960-2850 | Strong | C-H Stretch | Alkane |

| 1470-1450 | Medium | C-H Bend | Alkane |

| 1380-1370 | Medium | C-H Bend | Alkane |

| 1070-1030 | Strong | C-O Stretch | Primary Alcohol |

Table 4: Expected Mass Spectrometry Fragmentation for this compound (Electron Ionization)

| m/z | Interpretation |

| 116 | Molecular Ion [M]⁺ |

| 98 | [M - H₂O]⁺ |

| 87 | [M - C₂H₅]⁺ |

| 73 | [M - C₃H₇]⁺ |

| 55 | [C₄H₇]⁺ |

| 43 | [C₃H₇]⁺ |

| 31 | [CH₂OH]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and MS spectra of a liquid alcohol like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

This compound sample

-

Pipettes

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Add a small amount of TMS (typically 1-2 drops of a 1% solution) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., a 90° pulse).

-

Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (D1) to be at least 5 times the longest T1 relaxation time of the protons (typically 1-2 seconds).

-

Acquire the free induction decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

Set a sufficient number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

-

Set an appropriate relaxation delay (e.g., 2 seconds).

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.

-

Phase the spectra to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) in the ¹H NMR spectrum to deduce proton-proton coupling.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials:

-

Fourier-transform infrared (FTIR) spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

This compound sample

-

Pipette

-

Solvent for cleaning (e.g., dichloromethane or acetone)

Procedure (Neat Liquid on Salt Plates):

-

Sample Preparation:

-

Ensure the salt plates are clean and dry by wiping them with a tissue soaked in a volatile solvent.

-

Place one to two drops of the neat this compound sample onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

-

Instrument Setup:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.

Materials:

-

Mass spectrometer with an electron ionization (EI) source

-

Gas chromatograph (GC) for sample introduction (optional but common)

-

This compound sample

-

Solvent for dilution (e.g., methanol or dichloromethane)

Procedure (GC-MS with EI):

-

Sample Preparation:

-

If using GC-MS, prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL in methanol).

-

-

Instrument Setup:

-

Set the GC parameters (injection volume, inlet temperature, oven temperature program, column type) to achieve good separation and peak shape.

-

Set the mass spectrometer parameters:

-

Ionization mode: Electron Ionization (EI)

-

Electron energy: Typically 70 eV

-

Mass range: e.g., m/z 30-200

-

Scan speed: Appropriate for the chromatographic peak width.

-

-

-

Data Acquisition:

-

Inject the sample into the GC.

-

The sample will be vaporized, separated on the GC column, and introduced into the mass spectrometer's ion source.

-

The molecules will be ionized and fragmented.

-

The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).

-

The detector will record the abundance of each ion.

-

-

Data Processing:

-

Analyze the resulting mass spectrum.

-

Identify the molecular ion peak (if present) to determine the molecular weight.

-

Identify the major fragment ions and propose fragmentation pathways to confirm the structure.

-

Mandatory Visualization

The following diagram illustrates the logical workflow of a comprehensive spectroscopic analysis for chemical structure elucidation.

Caption: Logical workflow for spectroscopic analysis of a chemical compound.

3-Ethylpentan-1-ol CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethylpentan-1-ol, a branched-chain primary alcohol. It details the compound's chemical identity, physicochemical properties, synthesis, and analytical methodologies. While specific biological activities and applications in drug development for this compound are not extensively documented, this guide also explores the general biological effects of aliphatic alcohols, offering a basis for future research and potential applications.

Chemical Identity and Properties

This compound is an organic compound with the systematic IUPAC name this compound. It is a structural isomer of heptanol.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 66225-51-2[1][2] |

| Molecular Formula | C7H16O[1][2] |

| IUPAC Name | This compound[1] |

| Synonyms | 1-Pentanol, 3-ethyl-[1] |

| InChI | InChI=1S/C7H16O/c1-3-7(4-2)5-6-8/h7-8H,3-6H2,1-2H3[1] |

| InChIKey | DVEFUHVVWJONKR-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCC(CC)CCO[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 116.20 g/mol | [1][2] |

| Boiling Point | 161.3 ± 8.0 °C at 760 mmHg | [3] |

| Density | 0.8 ± 0.1 g/cm³ | [3] |

| Flash Point | 61.8 ± 6.5 °C | [3] |

| LogP | 2.29 | [3] |

| PSA (Polar Surface Area) | 20.23 Ų | [3] |

| Exact Mass | 116.120117 | [3] |

Synthesis of this compound

A hypothetical two-step synthesis is outlined below:

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and boiling point of 3-Ethylpentan-1-ol, a C7 branched-chain alcohol. The information presented herein is intended to support research and development activities where this compound's physicochemical properties are of critical importance.

Core Physicochemical Data

The fundamental physical properties of this compound are summarized in the table below. This data is essential for a wide range of applications, from reaction chemistry to formulation development.

| Property | Value | Reference |

| Boiling Point (at 760 mmHg) | 161.3 ± 8.0 °C | [1] |

| Molecular Weight | 116.20 g/mol | [2] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development and chemical synthesis. This compound, with its seven-carbon chain and a single hydroxyl group, exhibits solubility characteristics typical of a medium-chain alcohol. It is sparingly soluble in water and demonstrates good solubility in common organic solvents.

| Solvent | Solubility | General Classification |

| Water | ~0.35 g/100 mL | Sparingly Soluble |

| Methanol | Miscible | Soluble |

| Ethanol | Miscible | Soluble |

| Acetone | Miscible | Soluble |

| Diethyl Ether | Miscible | Soluble |

| Dimethyl Sulfoxide (DMSO) | Miscible | Soluble |

Experimental Protocols

Accurate determination of boiling point and solubility is fundamental to chemical characterization. The following sections detail standardized experimental methodologies for these measurements.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and reliable technique for determining the boiling point of a liquid, requiring only a small sample volume.[3][4]

Materials:

-

This compound sample

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or oil bath

-

Heat source (e.g., Bunsen burner or hot plate)

-

Sample tube (e.g., a small test tube)

-

Rubber band or wire for attachment

Procedure:

-

A small amount of this compound is placed into the sample tube.

-

The capillary tube is placed inside the sample tube with the open end submerged in the liquid.

-

The sample tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in a Thiele tube or oil bath.

-

The bath is heated gently and evenly.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.[3]

-

The heat is removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed through direct observation.

Materials:

-

This compound sample

-

A range of solvents (water, methanol, ethanol, acetone, diethyl ether, DMSO)

-

Calibrated pipettes or graduated cylinders

-

Test tubes with stoppers

-

Vortex mixer or shaker

Procedure:

-

Add a measured volume (e.g., 1 mL) of the solvent to a clean test tube.

-

Incrementally add a known volume or weight of this compound to the solvent.

-

After each addition, the test tube is securely stoppered and vigorously agitated using a vortex mixer or by hand for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

-

Visually inspect the mixture for the presence of a single, clear phase (indicating solubility) or the formation of a cloudy suspension, separate layers, or undissolved solute (indicating insolubility or partial solubility).

-

For a more quantitative assessment, continue adding the solute until saturation is reached (i.e., no more solute dissolves). The total amount of solute added to a known volume of solvent at that point provides an estimate of the solubility.

Experimental Workflow Visualization

The logical flow of determining the key physicochemical properties of a liquid sample like this compound can be visualized as follows:

Caption: Workflow for determining the boiling point and solubility of this compound.

References

Grignard synthesis of tertiary alcohols like 3-ethylpentan-3-ol

Introduction

The Grignard reaction is a cornerstone of organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds. Developed by Nobel laureate Victor Grignard, this organometallic reaction is widely employed in the synthesis of alcohols. This technical guide provides an in-depth overview of the synthesis of a tertiary alcohol, 3-ethylpentan-3-ol, via the reaction of ethylmagnesium bromide with diethyl ketone. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of the reaction workflow and mechanism.

The synthesis is a two-step process. First, the Grignard reagent, ethylmagnesium bromide (CH₃CH₂MgBr), is prepared by reacting bromoethane with magnesium metal in an anhydrous ether solvent.[1][2] Subsequently, the nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of diethyl ketone (CH₃CH₂COCH₂CH₃).[3][4] The reaction forms a magnesium alkoxide intermediate, which is then hydrolyzed in an acidic work-up to yield the final product, 3-ethylpentan-3-ol.[5][6][7]

Reaction Pathway and Mechanism

The overall synthesis can be broken down into two primary stages: the formation of the Grignard reagent and its subsequent nucleophilic addition to a ketone, followed by hydrolysis.

-

Formation of Ethylmagnesium Bromide : Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of ethyl bromide. This reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will react readily with protic solvents like water.[8]

-

Nucleophilic Addition and Hydrolysis : The highly polar carbon-magnesium bond of the Grignard reagent renders the ethyl group nucleophilic. This nucleophile attacks the carbonyl carbon of diethyl ketone. The resulting magnesium alkoxide intermediate is then protonated during an aqueous acidic work-up to produce the tertiary alcohol, 3-ethylpentan-3-ol.[7][8]

Caption: The two-stage reaction mechanism for synthesizing 3-ethylpentan-3-ol.

Data Presentation

Quantitative data for a typical laboratory-scale synthesis are summarized below. Molar ratios and physical properties are critical for experimental design and product verification.

Table 1: Representative Reagent Stoichiometry

| Reagent | Formula | Molar Mass ( g/mol ) | Moles | Quantity Used | Role |

|---|---|---|---|---|---|

| Magnesium Turnings | Mg | 24.31 | 1.48 | 36 g | Reagent |

| Ethyl Bromide | C₂H₅Br | 108.97 | 1.47 | 160 g | Reagent |

| Diethyl Ketone | C₅H₁₀O | 86.13 | 0.60 | 52 g | Substrate |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~700 mL | Solvent |

| Ammonium Chloride | NH₄Cl | 53.49 | - | 100 g | Quenching Agent |

Note: Stoichiometry is based on a protocol where diethyl carbonate is used, which reacts with two equivalents of Grignard reagent to form the ketone in situ, followed by a third equivalent's attack. When starting directly from diethyl ketone, a molar ratio of approximately 1.1:1 of Grignard reagent to ketone is typically used.

Table 2: Product Physical and Spectroscopic Data

| Property | Value |

|---|---|

| Chemical Name | 3-Ethylpentan-3-ol |

| Alternate Name | Triethylcarbinol |

| Molecular Formula | C₇H₁₆O |

| Molar Mass | 116.20 g/mol |

| Boiling Point | 139-142 °C |

| Appearance | Colorless liquid |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis, purification, and isolation of 3-ethylpentan-3-ol. All glassware must be rigorously dried in an oven and assembled while hot under a dry atmosphere (e.g., nitrogen or argon, with drying tubes) to prevent moisture from contaminating the reaction.

Caption: A logical workflow diagram illustrating the key stages of the synthesis.

Protocol 1: Preparation of Ethylmagnesium Bromide

-

Apparatus Setup : Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel.

-

Reagents : Place dry magnesium turnings (e.g., 36 g) and a portion of the anhydrous diethyl ether (e.g., 275 mL) into the flask.

-

Initiation : Add a small amount of ethyl bromide (e.g., 2-3 mL) to the flask to initiate the reaction. Initiation is indicated by the formation of bubbles and a slight turbidity in the solution. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be required.

-

Addition : Once the reaction has started, add a solution of the remaining ethyl bromide (e.g., ~157 g) in anhydrous diethyl ether (e.g., 350 mL) dropwise from the funnel at a rate that maintains a gentle reflux.

-

Completion : After the addition is complete, continue stirring for an additional 15-30 minutes to ensure all the magnesium has reacted. The resulting grey-to-black solution is the Grignard reagent.[9]

Protocol 2: Synthesis of 3-Ethylpentan-3-ol

-

Cooling : Cool the flask containing the freshly prepared ethylmagnesium bromide in an ice-water bath.

-

Ketone Addition : Add a solution of diethyl ketone (e.g., 52 g) in anhydrous diethyl ether (e.g., 70 mL) dropwise from the addition funnel with vigorous stirring. Control the rate of addition to maintain a manageable reaction temperature and gentle reflux. A vigorous reaction should occur.

-

Reaction Time : After the ketone solution has been added, remove the ice bath and continue stirring the mixture for an additional hour at room temperature or with gentle heating on a water bath to ensure the reaction goes to completion.

Protocol 3: Work-up and Purification

-

Quenching : Prepare a beaker containing crushed ice (e.g., 500 g) and a cold, saturated aqueous solution of ammonium chloride (e.g., 100 g in 200 mL of water).[10] While stirring, slowly and carefully pour the reaction mixture into the ice slurry. This is a highly exothermic process.[10]

-

Extraction : Transfer the entire mixture to a large separatory funnel. Separate the ether layer. Extract the aqueous layer two or three more times with portions of diethyl ether to recover all the product.[10][11]

-

Washing : Combine all the organic extracts and wash them with water, followed by a saturated brine solution to help break any emulsions and remove excess water.[10]

-

Drying : Dry the ethereal solution over an anhydrous drying agent such as potassium carbonate or magnesium sulfate.[9]

-

Isolation and Purification : Filter the dried solution to remove the desiccant. Remove the bulk of the diethyl ether solvent using a rotary evaporator. Purify the remaining crude product by fractional distillation, collecting the fraction that boils at 139-142 °C.

References

- 1. Ethylmagnesium bromide synthesis - chemicalbook [chemicalbook.com]

- 2. Ethylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 3. Which ketone will form 3–ethylpentan–3–ol on treatment with ethyl magnesium bromide ? [infinitylearn.com]

- 4. sarthaks.com [sarthaks.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Literature review on the discovery of C7 alcohols

An In-depth Technical Guide on the Discovery and Metabolism of Bioactive C7 Sugar Alcohols

This technical guide provides a comprehensive literature review on the discovery, biosynthesis, and physiological significance of seven-carbon sugar alcohols, also known as heptitols. Focusing on key examples like volemitol and perseitol, this document is intended for researchers, scientists, and drug development professionals. It details the metabolic pathways, experimental protocols for their study, and summarizes key quantitative data.

Introduction to C7 Sugar Alcohols

Seven-carbon sugar alcohols (heptitols) and their parent sugars are a unique class of carbohydrates found in various plants, algae, fungi, and bacteria.[1] Unlike the more common six-carbon sugars, heptoses and their corresponding sugar alcohols have distinct metabolic origins and biological activities. This guide will focus on two prominent heptitols, volemitol and perseitol, and the closely related seven-carbon ketose, D-mannoheptulose, which has significant therapeutic potential.[1]

Discovery of Volemitol

Volemitol was first isolated in 1889 by the French scientist Émile Bourquelot from the mushroom Lactarius volemus.[2][3] It is a naturally occurring seven-carbon sugar alcohol widely distributed in plants, particularly the genus Primula, as well as in red algae, fungi, mosses, and lichens.[2] In Primula, volemitol is a major product of photosynthesis, a transport carbohydrate in the phloem, and a significant storage compound.[1][2]

Discovery of Perseitol

Perseitol, another C7 sugar alcohol, is found in high concentrations in avocado (Persea americana), along with its parent sugar, D-mannoheptulose.[4][5] These C7 carbohydrates are primary products of photosynthesis in avocado and are transported in the phloem.[4][6]

Biosynthesis of C7 Sugar Alcohols

The biosynthesis of C7 sugar alcohols is closely linked to central carbon metabolism, primarily originating from intermediates of the pentose phosphate pathway and the Calvin cycle.[1]

Volemitol Biosynthesis in Primula

In plants of the genus Primula, volemitol is synthesized from sedoheptulose-7-phosphate, an intermediate of the pentose phosphate pathway.[7] The pathway involves the dephosphorylation of sedoheptulose-7-phosphate to sedoheptulose, which is then reduced to volemitol.[1] This reduction is catalyzed by the NADPH-dependent enzyme, sedoheptulose reductase.[8][9]

Biosynthesis of Volemitol in Primula.

Alternative Volemitol Biosynthesis in Brown Algae

An alternative pathway has been identified in the brown alga Pelvetia canaliculata.[8] This pathway involves the reduction of the phosphorylated precursor, sedoheptulose-7-phosphate, to volemitol-1-phosphate by an NADH-dependent reductase, followed by dephosphorylation to yield volemitol.[8][10]

Proposed Volemitol Biosynthesis in Pelvetia canaliculata.

Perseitol and D-Mannoheptulose Biosynthesis in Avocado

In avocado, the biosynthesis of C7 sugars is also linked to the Calvin cycle.[4] The formation of the C7 backbone occurs through the condensation of dihydroxyacetone-phosphate and erythrose-4-phosphate to form sedoheptulose-1,7-bisphosphate.[6] This is then thought to be isomerized to a phosphorylated D-mannoheptulose derivative, which can be dephosphorylated to D-mannoheptulose or further reduced to perseitol.[6][11]

Therapeutic Potential and Drug Development

D-mannoheptulose has garnered significant attention for its therapeutic properties. It is a specific inhibitor of hexokinase, the enzyme that catalyzes the first step of glycolysis.[12][13] By inhibiting glucose phosphorylation, D-mannoheptulose can block insulin release and the utilization of carbohydrates.[12][14] This mechanism has led to investigations into its potential as an anti-cancer agent, as many cancer cells rely heavily on glycolysis for energy (the Warburg effect).[12][15] Studies have shown that D-mannoheptulose exhibits cytotoxic effects against breast cancer cell lines.[15]

Mechanism of Action of D-Mannoheptulose.

Quantitative Data

The concentration of these C7 sugar alcohols varies significantly among species and tissues.

| Compound | Organism | Tissue | Concentration | Reference |

| Volemitol | Primula x polyantha | Source Leaves | Up to 50 mg/g fresh weight (~25% of dry weight) | [9][10][16] |

| Volemitol | Primula x polyantha | Phloem Sap | ~24% (mol/mol) of phloem sap carbohydrates | [9][16][17] |

| Perseitol | Persea americana (Avocado) | Seed | Present, not quantified | [7] |

| D-Mannoheptulose | Persea americana (Avocado) | Seed | Present, not quantified | [11] |

Key Experimental Protocols

Isolation of Volemitol from Fungal Material

This protocol is based on the original discovery and subsequent methodologies for extracting polyols from fungi.[18]

-

Fungal Culture: A volemitol-producing fungus, such as Lactarius volemus, is grown in a suitable liquid medium (e.g., Potato Dextrose Broth) through submerged fermentation to generate sufficient biomass.[18]

-

Harvesting and Drying: The fungal biomass is harvested by filtration, washed with distilled water, and then lyophilized (freeze-dried).[18]

-

Extraction: The dried biomass is powdered and suspended in 80% ethanol (1:10 w/v) and agitated overnight at room temperature to extract polar metabolites.[18]

-

Purification: The crude extract is concentrated and purified using column chromatography. A cellulose powder column with a gradient of water-saturated n-butanol to increasing concentrations of ethanol in water can be used to separate volemitol from other polyols.[3][18]

Sedoheptulose Reductase Activity Assay

This assay measures the activity of the key enzyme in volemitol biosynthesis by monitoring the oxidation of NADPH.[1][7][19]

-

Protein Extraction: Fresh Primula leaf tissue is homogenized in a cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 5 mM DTT, and protease inhibitors). The homogenate is centrifuged, and the supernatant is used as the crude enzyme extract.[1][7]

-

Assay Mixture: The reaction mixture contains Tricine-KOH buffer (100 mM, pH 8.0), NADPH, the crude protein extract, and is initiated by the addition of sedoheptulose.[7]

-

Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺, is measured spectrophotometrically.[7][19]

-

Activity Calculation: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.[1]

General Experimental Workflows.

Quantification of Heptitols by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of sugar alcohols.

-

Sample Preparation: An aqueous extract from plant or fungal material is prepared and filtered through a 0.45 µm syringe filter.[7]

-

Standard Curve: A series of volemitol or perseitol standards of known concentrations are prepared to generate a calibration curve.[7]

-

HPLC Analysis: Samples and standards are injected into an HPLC system equipped with a suitable column (e.g., an amine-based column for carbohydrate analysis) and a refractive index detector.

-

Quantification: The heptitol peak in the sample is identified by its retention time compared to the standard. The concentration is calculated by comparing the peak area to the standard curve.[7]

Conclusion

The discovery of C7 sugar alcohols, from the initial isolation of volemitol to the characterization of perseitol and D-mannoheptulose in avocado, has unveiled a fascinating and relatively underexplored area of carbohydrate metabolism. The biosynthetic pathways of these compounds, originating from key intermediates of the pentose phosphate pathway and the Calvin cycle, highlight unique enzymatic steps, such as the action of sedoheptulose reductase. The therapeutic potential of D-mannoheptulose as a hexokinase inhibitor demonstrates the relevance of these C7 sugars in drug development, particularly in the context of metabolic diseases and oncology. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the discovery, biosynthesis, and biological activities of this promising class of C7 alcohols.

References

- 1. benchchem.com [benchchem.com]

- 2. Volemitol - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. avocadosource.com [avocadosource.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Metabolism of D-glycero-D-manno-heptitol, volemitol, in polyanthus. Discovery Of a novel ketose reductase1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. goldbio.com [goldbio.com]

- 14. Mannoheptulose - Wikipedia [en.wikipedia.org]

- 15. Evaluation of D-Mannoheptulose and Doxorubicin as Potential Therapeutic Agents for Breast Cancer by Targeting Glycolysis and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

A Technical Guide to the Thermochemical Properties of 3-Ethylpentan-1-ol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 3-Ethylpentan-1-ol and its isomers. Recognizing the limited availability of experimental data for many branched C7 alcohols, this document summarizes existing information, outlines detailed experimental protocols for data acquisition, and presents a logical workflow for the determination and application of thermochemical properties.

Introduction to Thermochemical Data of Branched Alcohols

Available Thermochemical Data

The following tables summarize the available experimental and calculated thermochemical data for this compound and a selection of its isomers. It is important to note that data for many branched isomers are sparse or nonexistent in the literature.

Table 1: Thermochemical Data for 3-Ethylpentan-3-ol

| Property | Value | Units | Method | Source |

| Liquid Phase Heat Capacity (Cp) | 84.587 | cal/mol*K | Experimental | NIST WebBook[1] |

| Normal Boiling Point (Tb) | 415 ± 2 | K | Experimental | NIST WebBook[2] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -125.92 | kJ/mol | Calculated (Joback Method) | Cheméo[3] |

| Enthalpy of Formation (Gas Phase, ΔfH°gas) | -348.79 | kJ/mol | Calculated (Joback Method) | Cheméo[3] |

Table 2: Thermochemical Data for Other Heptanol Isomers

| Isomer | Property | Value | Units | Method | Source |

| 1-Heptanol | Enthalpy of Formation (Gas Phase, ΔfH°gas) | -340. ± 40. | kJ/mol | Average of 7 values | NIST WebBook |

| 2-Heptanol | Enthalpy of Formation (Gas Phase, ΔfH°gas) | -355.7 ± 2.1 | kJ/mol | Computed from ΔfHliquid and ΔvapH | NIST WebBook[4] |

| 3-Heptanol | Molar Heat Capacity (Liquid) | See reference | J·K⁻¹·mol⁻¹ | Experimental | ResearchGate[5] |

| 4-Heptanol | Molar Heat Capacity (Liquid) | See reference | J·K⁻¹·mol⁻¹ | Experimental | ResearchGate[6] |

| 3-Ethyl-3-pentanol | Molar Heat Capacity (Liquid) | See reference | J·K⁻¹·mol⁻¹ | Experimental | ResearchGate[5] |

Experimental Protocol: Determination of Enthalpy of Combustion by Calorimetry

The standard enthalpy of combustion (ΔcH°) is a key thermochemical property that can be determined experimentally using a bomb calorimeter or a simpler spirit lamp calorimeter. From this, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.

Principle

A known mass of the alcohol isomer is completely combusted in an excess of oxygen. The heat released by the combustion reaction is absorbed by a known mass of water in a calorimeter. By measuring the temperature change of the water, the heat of combustion can be calculated.

Apparatus

-

Spirit burner

-

Copper calorimeter (or a similar insulated vessel)

-

Digital thermometer (accurate to ±0.1 °C)

-

Electronic balance (accurate to ±0.01 g)

-

Measuring cylinder

-

Retort stand, clamp, and boss

-

Draught shield

Procedure

-

Preparation:

-

Measure a precise volume of deionized water (e.g., 100 mL) using a measuring cylinder and pour it into the copper calorimeter.

-

Allow the water to reach thermal equilibrium with the surroundings and record the initial temperature (T_initial).

-

Fill the spirit burner with the this compound isomer of interest.

-

Weigh the spirit burner with its cap and record the initial mass (m_initial).

-

-

Combustion:

-

Set up the apparatus with the calorimeter securely clamped above the spirit burner. A draught shield should be placed around the setup to minimize heat loss to the surroundings.

-

Remove the cap from the spirit burner and immediately light the wick.

-

Position the lit burner under the calorimeter so that the flame heats the base of the calorimeter.

-

Continuously stir the water gently with the thermometer and monitor the temperature rise.

-

-

Data Collection:

-

Once a significant temperature rise has been observed (e.g., 20-30 °C), extinguish the flame by placing the cap back on the spirit burner.

-

Continue to stir the water and record the maximum temperature reached (T_final).

-

Immediately reweigh the spirit burner with its cap and record the final mass (m_final).

-

Calculations

-

Mass of alcohol burned (m_alcohol):

-

m_alcohol = m_initial - m_final

-

-

Heat absorbed by water (q_water):

-

q_water = m_water × c_water × (T_final - T_initial)

-

where m_water is the mass of the water and c_water is the specific heat capacity of water (4.184 J/g·°C).

-

-

Enthalpy of combustion per mole (ΔcH°):

-

Calculate the moles of alcohol burned (n_alcohol) = m_alcohol / Molar Mass of C7H16O.

-

ΔcH° = -q_water / n_alcohol

-

Sources of Error

-

Heat loss to the surroundings: This is the most significant source of error and will lead to an experimentally determined enthalpy of combustion that is less exothermic than the true value.

-

Incomplete combustion: If the alcohol does not burn completely, less heat will be released. This can often be observed by the formation of soot.

-

Heat absorption by the calorimeter: The calculation assumes all the heat is absorbed by the water, but the calorimeter itself will also absorb some heat.

Workflow for Thermochemical Data Determination and Application

The following diagram illustrates a general workflow for obtaining and utilizing thermochemical data for a given chemical compound.

Caption: Workflow for the determination and application of thermochemical data.

Conclusion

This technical guide has summarized the currently available thermochemical data for this compound and its isomers, highlighting the significant gaps in the experimental literature for branched C7 alcohols. A detailed experimental protocol for determining the enthalpy of combustion using calorimetry has been provided to facilitate the acquisition of new data. The illustrated workflow provides a conceptual framework for the generation and application of such valuable thermochemical information. Further experimental and computational studies are crucial to build a comprehensive and reliable thermochemical database for this class of compounds, which will be of great benefit to researchers and professionals in chemistry and drug development.

References

- 1. 3-Ethyl-2-methylpentan-1-ol | C8H18O | CID 20039566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-ethyl-2-methylpentane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-Heptanol [webbook.nist.gov]

- 5. 3,3-DIMETHYL-1-PENTANOL | 19264-94-9 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Safe Handling of Primary Alcohols for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for primary alcohols commonly used in research and development settings. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a compliant laboratory environment. Primary alcohols, while indispensable as solvents and reagents, present significant flammability and toxicity hazards that necessitate rigorous safety protocols.

Physicochemical and Flammability Hazards

Primary alcohols are volatile, flammable liquids, and their vapors can form explosive mixtures with air. The primary flammability hazard is associated with their low flash points. It is imperative to handle these chemicals in well-ventilated areas and away from all potential ignition sources, such as open flames, sparks, and hot surfaces.[1][2] Key flammability data for common primary alcohols are summarized below.

Table 1: Physicochemical and Flammability Data of Common Primary Alcohols

| Chemical Name | Formula | CAS Number | Flash Point (°C) | Autoignition Temp. (°C) | UEL (%) | LEL (%) | Vapor Density (Air=1) |

| Methanol | CH₃OH | 67-56-1 | 11 | 464 | 36.0 | 6.0 | 1.11 |

| Ethanol | CH₃CH₂OH | 64-17-5 | 13 | 363 | 19.0 | 3.3 | 1.59[3] |

| 1-Propanol | CH₃CH₂CH₂OH | 71-23-8 | 22 | 371 | 13.5 | 2.1 | 2.07 |

| 1-Butanol | CH₃(CH₂)₃OH | 71-36-3 | 37 | 343 | 11.2 | 1.4 | 2.55 |

| Data sourced from NIOSH and OSHA databases. UEL = Upper Explosive Limit, LEL = Lower Explosive Limit. |

Toxicological Hazards and Exposure Limits

Exposure to primary alcohols can occur via inhalation, ingestion, or skin contact.[1] While ethanol has low acute toxicity, methanol is highly toxic and can cause blindness, nervous system damage, or death if ingested.[4][5] Chronic exposure to any alcohol can lead to organ damage.[6] Adherence to established occupational exposure limits is mandatory.

Table 2: Toxicological Data and Occupational Exposure Limits

| Chemical Name | Oral LD₅₀ (rat, mg/kg) | Dermal LD₅₀ (rabbit, mg/kg) | Inhalation LC₅₀ (rat, ppm/4h) | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) |

| Methanol | 5,628 | 15,800 | 64,000 | 200 ppm[7] | 200 ppm[7] |

| Ethanol | 7,060[8] | 20,000 | 20,000 | 1000 ppm[9][10] | 1000 ppm[9][10] |

| 1-Propanol | 1,870 | 4,000 | 4,000 | 200 ppm | 200 ppm |

| 1-Butanol | 790 | 3,400 | 8,000 | 100 ppm | 50 ppm (ceiling) |

| LD₅₀ = Median Lethal Dose, LC₅₀ = Median Lethal Concentration, PEL = Permissible Exposure Limit, REL = Recommended Exposure Limit, TWA = Time-Weighted Average. |

Risk Assessment and Control Hierarchy

Before handling any primary alcohol, a thorough risk assessment must be conducted.[1][11] The hierarchy of controls should be applied to mitigate identified risks, prioritizing the most effective measures.

Caption: Risk Assessment Workflow and Hierarchy of Controls.

Safe Handling and Storage Procedures

4.1 Engineering Controls: All work with primary alcohols that has the potential to generate vapors must be conducted in a properly functioning chemical fume hood.[1][11][12] Ventilation systems should ensure at least 6 air changes per hour.[11]

4.2 Administrative Controls:

-

Restrict the quantity of alcohol in the laboratory to the minimum required for the experiment.[1]

-

Clearly label all containers with the chemical name and associated hazards.[2]

-

Never work alone in the laboratory.[1]

-

Provide comprehensive training to all personnel on the specific hazards and handling procedures.[6]

4.3 Storage: Store primary alcohols in a cool, dry, well-ventilated area away from heat and ignition sources.[6][13][14] They must be segregated from incompatible materials, especially oxidizing agents, acids, and alkalis.[6][15] Use only approved flammable liquid storage cabinets.

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling primary alcohols.[1][16] Selection of PPE should be based on the specific task and the potential for exposure.

Caption: Decision workflow for selecting appropriate PPE.

-

Eye Protection: Chemical splash goggles are mandatory.[1][11] A face shield should be worn over goggles when there is a significant splash risk.[17]

-

Skin Protection: A flame-resistant lab coat and closed-toe shoes are required.[11] Chemical-resistant gloves (e.g., nitrile or butyl rubber) must be worn.[15]

-

Respiratory Protection: If engineering controls do not maintain exposure below the PEL, appropriate respiratory protection is required.[6] For high concentrations, a supplied-air respirator may be necessary.[9]

Emergency Procedures

6.1 Spills: For small spills (<1 gallon), alert personnel, wear appropriate PPE, and absorb the spill with an inert material (e.g., sand or spill pads).[15][18] Collect the residue in a sealed container for hazardous waste disposal.[18] For large spills, evacuate the area, close the doors, and contact emergency personnel immediately.[18][19]

Caption: Flowchart for responding to a primary alcohol spill.

6.2 Fire: In case of a small fire, use a CO₂, dry chemical, or alcohol-resistant foam (ARF) extinguisher.[14] Do not use water, as it may spread the flammable liquid.[2] For larger fires, evacuate the area, activate the fire alarm, and call 911.[1]

6.3 Personal Exposure:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[3][15]

-

Skin Contact: Remove contaminated clothing and flush the affected skin with water for 15 minutes.[3][15]

-

Inhalation: Move the affected person to fresh air immediately.[18]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[18]

Waste Disposal

Primary alcohol waste is considered hazardous waste due to its flammability.[13][20]

-

Collect all alcohol waste in clearly labeled, dedicated containers designed for flammable liquids.[13][21]

-

Keep waste containers sealed except when adding waste.[21]

-

Store waste containers in a designated satellite accumulation area with secondary containment.[20][22]

-

Never dispose of primary alcohols down the sink.[13]

-

Arrange for disposal through the institution's environmental health and safety department.[11]

Appendix: Summary of Key Experimental Protocols

A.1 Flash Point Determination (ASTM D93) The flash point is determined using a Pensky-Martens closed-cup tester.[1][16][23]

-

A brass test cup is filled with a specified volume of the alcohol sample.

-

The sample is heated and stirred at a controlled rate.

-

An ignition source (a small flame) is periodically directed into the vapor space of the cup.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash.[1][23]

A.2 Acute Oral Toxicity - LD₅₀ (OECD Guideline 425: Up-and-Down Procedure) This method estimates the dose at which 50% of a test population is expected to die, while minimizing animal use.[14][24][25]

-

A single rodent (typically a female rat) is dosed with the test substance at a level just below a preliminary estimate of the LD₅₀.[25]

-

The animal is observed for signs of toxicity and mortality, typically for 14 days.[9]

-

If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. Dosing intervals are typically 48 hours.[25]

-

This sequential dosing continues until stopping criteria are met. The LD₅₀ and its confidence interval are then calculated using the maximum likelihood method.[25]

A.3 Acute Dermal Toxicity - LD₅₀ (OECD Guideline 402) This test assesses the hazard from short-term skin exposure.[2][6]

-

The test substance is applied uniformly over a shaved area (approx. 10% of the body surface) of a group of animals (e.g., rats or rabbits).[2]

-

The area is covered with a porous gauze dressing, and the substance is held in contact with the skin for 24 hours.[2][15]

-

Animals are observed for signs of toxicity and mortality for at least 14 days.[2][15]

-

The study can be a limit test (a single high dose) to determine low toxicity or a full study with multiple dose groups to calculate an LD₅₀.[2]

A.4 Acute Inhalation Toxicity - LC₅₀ (OECD Guideline 403) This method determines the concentration of a substance in the air that is lethal to 50% of test animals during a set exposure period.[11][18]

-

Animals (typically rats) are placed in a dynamic airflow inhalation exposure system.[11]

-

They are exposed to a precisely controlled atmosphere containing the vaporized alcohol for a defined period, usually 4 hours.[11][18]

-

Multiple concentration groups are tested.

-

Following exposure, the animals are observed for at least 14 days for mortality, clinical signs of toxicity, and changes in body weight.[11][18] A full necropsy is performed at the end of the study.[11]

References

- 1. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 2. nucro-technics.com [nucro-technics.com]

- 3. ETHYL ALCOHOL (ETHANOL) | Occupational Safety and Health Administration [osha.gov]

- 4. cdc.gov [cdc.gov]

- 5. Page:NIOSH Manual of Analytical Methods - 1400.pdf/1 - Wikisource, the free online library [en.wikisource.org]

- 6. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 7. safetyandhealthmagazine.com [safetyandhealthmagazine.com]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Page:NIOSH Manual of Analytical Methods - 1400.pdf/2 - Wikisource, the free online library [en.wikisource.org]

- 11. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 12. Acute toxicity study for inhalation | PPTX [slideshare.net]

- 13. oecd.org [oecd.org]

- 14. Acute Toxicology Test OECD 425 - Altogen Labs [altogenlabs.com]

- 15. scribd.com [scribd.com]

- 16. precisionlubrication.com [precisionlubrication.com]

- 17. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 18. EMSL | Services: Ethanol [emsl.com]

- 19. stacks.cdc.gov [stacks.cdc.gov]

- 20. osha.gov [osha.gov]

- 21. store.astm.org [store.astm.org]

- 22. researchgate.net [researchgate.net]

- 23. oecd.org [oecd.org]

- 24. catalog.labcorp.com [catalog.labcorp.com]

- 25. eurolab.net [eurolab.net]

Methodological & Application

Application Note: 3-Ethylpentan-1-ol as a Solvent for Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of 3-ethylpentan-1-ol as a potential solvent for various spectroscopic analysis techniques. While not a conventional solvent in routine spectroscopic studies, its unique properties may offer advantages in specific applications, particularly in drug development for solubilizing moderately polar to nonpolar compounds. This note covers its physicochemical properties, suitability for different spectroscopic methods, and detailed protocols for its use.

Introduction

Solvent selection is a critical step in spectroscopic analysis, directly impacting data quality, analyte solubility, and spectral interference. This compound (C₇H₁₆O) is a primary alcohol with a branched alkyl chain. Its structure suggests it is a polar, protic solvent capable of forming hydrogen bonds, yet with significant nonpolar character, making it a candidate for solubilizing a range of analytes that are challenging for more common solvents. This application note characterizes this compound and provides a framework for its evaluation and use in UV-Visible, Fluorescence, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. Understanding these properties is essential for its proper handling, storage, and application in a laboratory setting.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₆O | [1] |

| CAS Number | 66225-51-2 | [1] |

| Molecular Weight | 116.20 g/mol | [1] |

| Boiling Point | 161.3 ± 8.0 °C at 760 mmHg | |

| Density | 0.8 ± 0.1 g/cm³ | |

| Flash Point | 61.8 ± 6.5 °C | |

| Refractive Index | 1.421 | |

| LogP (Octanol/Water) | 2.29 | |

| UV Cutoff | ~215-220 nm (Estimated) | N/A |

| Appearance | Colorless Liquid | N/A |

Note: The UV cutoff is an estimation based on the structure and comparison with similar primary alcohols like 1-butanol (~215 nm). This value must be experimentally verified before use in quantitative UV-Vis analysis.

Suitability for Spectroscopic Techniques

UV-Visible (UV-Vis) Spectroscopy

With an estimated UV cutoff around 215-220 nm, this compound is suitable for the analysis of compounds containing chromophores that absorb in the upper UV and visible regions of the spectrum. This makes it a viable option for many drug molecules that feature aromatic rings or conjugated systems, which typically absorb above 230 nm. Its primary limitation is its absorbance at lower wavelengths, which would obscure the analysis of compounds with absorption maxima below 220 nm.

Fluorescence Spectroscopy

As with other simple alcohols, this compound is expected to have low native fluorescence, making it a suitable solvent for fluorescence spectroscopy. Its ability to dissolve a range of fluorophores and its relatively low volatility are advantageous. However, it is crucial to run a solvent blank scan to ensure there are no fluorescent impurities in the emission region of interest.

Infrared (IR) Spectroscopy

Like all alcohols, the IR spectrum of this compound is dominated by a strong, broad O-H stretching band (~3200-3600 cm⁻¹) and strong C-H stretching bands (~2850-3000 cm⁻¹). These absorptions will obscure these regions of the spectrum, making it unsuitable for analyzing analyte functional groups in these areas. However, it can be effectively used for analytes with unique and strong absorptions in other regions, such as the carbonyl (C=O), alkyne (C≡C), or nitrile (C≡N) stretching regions.